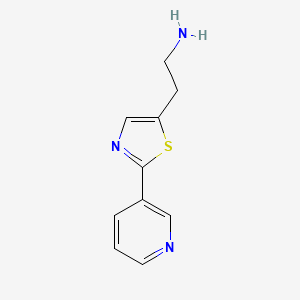

2-(2-(Pyridin-3-yl)thiazol-5-yl)ethanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3S |

|---|---|

Molecular Weight |

205.28 g/mol |

IUPAC Name |

2-(2-pyridin-3-yl-1,3-thiazol-5-yl)ethanamine |

InChI |

InChI=1S/C10H11N3S/c11-4-3-9-7-13-10(14-9)8-2-1-5-12-6-8/h1-2,5-7H,3-4,11H2 |

InChI Key |

RBVVQTOTKUKBEC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(S2)CCN |

Origin of Product |

United States |

The Pyridine Thiazole Core: a Privileged Scaffold in Heterocyclic Chemistry

The fusion of pyridine (B92270) and thiazole (B1198619) rings creates a heterocyclic system with a rich electronic character and three-dimensional architecture, making it a "privileged scaffold" in medicinal chemistry. This core structure is a recurring motif in a multitude of biologically active compounds.

The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is a cornerstone in drug design. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets such as enzymes and receptors. mdpi.com The polarity and water solubility of drug candidates can also be modulated by the presence of a pyridine moiety. dntb.gov.ua

Thiazole, a five-membered aromatic ring containing both sulfur and nitrogen, is another critical component of many pharmaceuticals. nih.govmdpi.com The thiazole ring is known to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition and binding affinity. Thiazole derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govmdpi.com

The combination of these two heterocycles in a single molecule, as seen in the pyridine-thiazole core, can lead to synergistic effects, enhancing the biological activity and pharmacokinetic properties of the resulting compound. This hybrid scaffold has been explored for the development of agents targeting a range of diseases. nih.govresearchgate.net

Ethanamine Functionality: a Versatile Building Block in Chemical Synthesis

The ethanamine group (-CH₂CH₂NH₂) appended to the pyridine-thiazole core in 2-(2-(Pyridin-3-yl)thiazol-5-yl)ethanamine plays a crucial role in its chemical reactivity and potential applications. Primary amines are fundamental functional groups in organic synthesis, serving as versatile intermediates for the construction of more complex molecules.

The lone pair of electrons on the nitrogen atom makes the ethanamine group a potent nucleophile, allowing it to readily participate in a variety of chemical transformations. These include reactions with electrophiles such as alkyl halides, acyl chlorides, and carbonyl compounds to form more elaborate structures. This reactivity is instrumental in the synthesis of diverse libraries of compounds for biological screening.

Furthermore, the basic nature of the amine allows for the formation of salts, which can improve the solubility and handling of the compound. In a biological context, the amine group can be protonated at physiological pH, enabling it to form ionic bonds with negatively charged residues in protein binding sites.

Research on Analogues and Derivatives of 2 2 Pyridin 3 Yl Thiazol 5 Yl Ethanamine

Retrosynthetic Analysis and Strategic Pathway Selection for the Target Compound

A retrosynthetic analysis of this compound identifies the thiazole ring as the key structural motif for disconnection. The most common and direct approach is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-halocarbonyl compound.

Following this logic, the target molecule can be disconnected into two primary synthons:

Nicotinothioamide (Pyridine-3-carbothioamide): This precursor provides the pyridine-3-yl group at the C2 position of the thiazole ring. It can be synthesized from the readily available nicotinonitrile.

A 4-carbon α-haloketone equivalent with a protected amine: A suitable synthon would be a derivative of 4-aminobutan-2-one, such as 1-chloro-4-(protected-amino)butan-2-one. The protecting group on the amine is crucial to prevent side reactions during the thiazole ring formation.

The forward synthesis would therefore involve the cyclocondensation of nicotinothioamide with the appropriate protected 4-chloro-3-oxobutanamine derivative, followed by a deprotection step to reveal the terminal amino group of the ethanamine side chain.

Approaches to Thiazole Ring Construction

The formation of the thiazole ring is a cornerstone of heterocyclic chemistry, with several robust methods available for its synthesis.

The Hantzsch thiazole synthesis is the most widely utilized method for constructing the thiazole core. researchgate.net The classical approach involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comtandfonline.comwikipedia.org For the target compound, this would involve the reaction between nicotinothioamide and an appropriately substituted α-haloketone. The reaction proceeds via an initial S-alkylation of the thioamide, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com

Contemporary adaptations to the Hantzsch synthesis have focused on improving reaction efficiency, yields, and environmental friendliness. These modifications include the use of catalysts, alternative energy sources, and greener solvents. mdpi.com

Key Features of Modern Hantzsch Syntheses:

Catalysis: Silica-supported tungstosilisic acid has been used as a reusable catalyst in one-pot, three-component Hantzsch syntheses. mdpi.com

Alternative Solvents: Ionic liquids have been employed as recyclable reaction media for the preparation of α-bromoketones and their subsequent conversion to thiazoles. scirp.org

Energy Sources: Ultrasonic irradiation and microwave assistance are used to accelerate the reaction, often leading to shorter reaction times and higher yields. mdpi.comresearchgate.net

Table 1: Examples of Hantzsch Thiazole Synthesis Adaptations

| Starting Materials | Conditions | Product Type | Reference |

|---|---|---|---|

| α-Bromoketone, Thiourea (B124793), Benzaldehydes | Silica Supported Tungstosilisic Acid, Ultrasonic Irradiation | Substituted Hantzsch Thiazole Derivatives | mdpi.com |

| Ketones, NBS, Thioamides | Ionic Liquids ([bmim]PF6, [bmpy]Tf2N) | α-Bromoketones and Thiazoles | scirp.org |

| α-Haloketones, Thioureas | Microwave Assistance | 2-Aminothiazole (B372263) Derivatives | researchgate.net |

| α-Halogeno Ketones, N-monosubstituted Thioureas | Acidic Conditions (10M-HCl-EtOH) | 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles | rsc.org |

Cyclocondensation is a general term for a reaction that forms a ring and eliminates a small molecule, such as water. The Hantzsch synthesis is a prime example of a cyclocondensation reaction. acs.org Other cyclocondensation strategies are also employed to form thiazole rings.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient route to complex molecules. nih.gov Several MCRs have been developed for the synthesis of thiazole scaffolds. tandfonline.com A common example is a three-component variation of the Hantzsch synthesis, where an aldehyde, an α-bromoacetyl derivative, and thiourea react in one pot to generate highly substituted thiazoles. mdpi.com These reactions are valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. mdpi.commdpi.com

Thioamides are crucial building blocks for many thiazole syntheses. pharmaguideline.com The most common strategy is their reaction with α-halocarbonyl compounds in the Hantzsch synthesis. acs.org However, other electrophilic partners can also be used for the cyclization step. For instance, thioamides can react with alkynyl(aryl)iodonium reagents to form thiazoles. ekb.eg The synthesis of the required nicotinothioamide precursor for the target compound can be achieved from nicotinonitrile, for example, through reaction with a sulfiding agent. researchgate.net

One-pot syntheses are procedurally simple and efficient as they avoid the isolation and purification of intermediate compounds. semanticscholar.orgelsevierpure.com Several one-pot protocols have been developed for the synthesis of 2,5-disubstituted thiazoles and related hybrids. A metal-free, one-pot method involves treating N-substituted α-amino acids with thionyl chloride and a base to yield 2,5-disubstituted thiazoles. acs.orgchemrxiv.org Furthermore, the previously mentioned three-component Hantzsch reaction is a prominent example of a one-pot protocol for generating thiazole derivatives. mdpi.com These methods are particularly valuable for creating complex "hybrid" molecules where the thiazole ring is linked to other heterocyclic systems. mdpi.com

Table 2: Comparison of One-Pot Thiazole Synthesis Protocols

| Method | Key Reactants | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Hantzsch MCR | Aldehyde, α-Bromoacetyl derivative, Thiourea | Three-component, catalytic | Highly substituted thiazoles | mdpi.com |

| Amino Acid Cyclization | N-substituted α-amino acid, Thionyl chloride | Metal-free, uses amino acids as precursors | 2,5-disubstituted thiazoles | acs.orgchemrxiv.org |

| Pyrazolo-Thiazole Synthesis | Acetyl compound, Aldehyde, Malononitrile, NH4OAc | Multicomponent, forms fused ring systems | Pyridine-thiazole-pyrazole hybrids | mdpi.com |

Approaches to Pyridine Ring Elaboration and Functionalization

The pyridine scaffold is a common motif in pharmaceuticals and agrochemicals. Its synthesis and functionalization are well-established fields in organic chemistry.

The construction of the pyridine ring can be achieved through various condensation and cycloaddition reactions. One of the most notable methods is the Hantzsch pyridine synthesis , a multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgchemtube3d.com This reaction initially yields a dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.orgorganic-chemistry.org The driving force for this aromatization step is the formation of the stable aromatic pyridine ring. wikipedia.org

The classical Hantzsch synthesis has several advantages, including the use of readily available starting materials and operational simplicity. acs.org However, it can sometimes suffer from harsh reaction conditions and long reaction times. organic-chemistry.org Modern variations of this synthesis have been developed to address these issues, including the use of microwave irradiation and greener reaction media like water. wikipedia.org

| Feature | Description | Reference |

|---|---|---|

| Reactants | Aldehyde, 2 equivalents of a β-ketoester, nitrogen donor (e.g., ammonia, ammonium acetate) | wikipedia.orgchemtube3d.com |

| Initial Product | 1,4-Dihydropyridine (Hantzsch ester) | wikipedia.orgacs.org |

| Final Product | Substituted pyridine (after oxidation) | wikipedia.orgorganic-chemistry.org |

| Modern Improvements | Microwave-assisted synthesis, use of aqueous micelles, "greener" catalysts | wikipedia.orgorganic-chemistry.org |

Functionalization of a pre-existing pyridine ring is a common strategy to introduce desired substituents. Pyridine N-oxides are versatile intermediates for this purpose. The nitrogen atom in pyridine can be oxidized to form a pyridine N-oxide, which alters the reactivity of the ring, making it more susceptible to both electrophilic and nucleophilic substitution reactions. For instance, 4-acetylpyridine (B144475) N-oxide has been shown to be an efficient catalyst in certain reactions.

The reduction of the pyridine ring to form piperidine (B6355638) derivatives is a crucial transformation in the synthesis of many biologically active compounds. This is typically achieved through catalytic hydrogenation.

A variety of catalysts have been employed for this purpose, with platinum and rhodium-based catalysts being particularly effective. Platinum oxide (PtO₂) , also known as Adams' catalyst, is a widely used catalyst for the hydrogenation of substituted pyridines, often in glacial acetic acid under hydrogen pressure. researchgate.net

More recently, rhodium-based catalysts , such as rhodium on carbon and rhodium(III) oxide (Rh₂O₃), have been shown to be highly active for the hydrogenation of a wide range of unprotected pyridines under mild conditions. rsc.orgrsc.orgacs.org Rhodium oxide, in particular, has demonstrated broad functional group tolerance, including alcohols, amines, and carbonyls. rsc.orgresearchgate.net These reactions are typically carried out using molecular hydrogen (H₂) as the hydrogen source. rsc.org

| Catalyst | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Platinum Oxide (PtO₂) | Glacial acetic acid, H₂ pressure | Well-established, effective for many substrates | researchgate.net |

| Rhodium on Carbon (Rh/C) | Various solvents, H₂ pressure | High activity | acs.org |

| Rhodium(III) Oxide (Rh₂O₃) | Mild conditions (e.g., 40°C, 5 bar H₂), trifluoroethanol (TFE) solvent | High activity, broad functional group tolerance, commercially available and stable | rsc.orgresearchgate.net |

Strategies for Ethanamine Side Chain Installation

The introduction of the ethanamine side chain at the 5-position of the thiazole ring requires careful planning to ensure chemoselectivity and avoid unwanted side reactions.

Due to the nucleophilic and basic nature of amines, they often need to be "protected" during a multi-step synthesis to prevent them from reacting with other reagents. chemistrysteps.com A common and effective method for amine protection is the formation of a carbamate. masterorganicchemistry.com

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines. chemistrysteps.commasterorganicchemistry.com It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). mychemblog.com The Boc group is stable under a wide range of reaction conditions but can be easily removed under acidic conditions, for example, with trifluoroacetic acid (TFA). chemistrysteps.com This orthogonality allows for selective deprotection without affecting other acid-sensitive functional groups.

| Process | Reagent | Key Features | Reference |

|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O) | Forms a stable carbamate; reaction is generally high-yielding. | masterorganicchemistry.commychemblog.com |

| Deprotection | Trifluoroacetic acid (TFA) or other strong acids | Cleavage occurs under acidic conditions; orthogonal to base-labile protecting groups. | chemistrysteps.com |

The installation of the ethanamine side chain can often be achieved through nucleophilic substitution reactions. A common strategy involves the reaction of a suitable electrophile with an amine or a protected amine precursor. ucsb.edu For instance, a haloalkane can react with ammonia or a primary amine, where the amine acts as the nucleophile, displacing the halide. chemguide.co.uk

However, the direct alkylation of ammonia or primary amines with alkyl halides can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts, due to multiple alkylations. chemguide.co.uk To achieve better control and selectivity, a protected form of the amine, such as a Boc-protected ethanamine, can be used as the nucleophile. cymitquimica.com Alternatively, a precursor like 2-(thiazol-5-yl)ethanol can be synthesized and subsequently converted to the desired amine. This conversion can be achieved through a variety of methods, including conversion to the corresponding halide or sulfonate followed by displacement with an amine source (e.g., ammonia or a protected amine), or via a Mitsunobu reaction followed by deprotection. Another approach is the reductive amination of the corresponding aldehyde, thiazole-5-acetaldehyde, using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) in the presence of an amine source. masterorganicchemistry.com

Reductive Amination Approaches for Amine Introduction

Reductive amination is a cornerstone method for the formation of carbon-nitrogen bonds and is frequently employed for the introduction of amine functionalities in multi-step syntheses. This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine or ammonia to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. mdpi.com

In the context of synthesizing structures related to this compound, a common strategy involves a precursor such as (2-(pyridin-3-yl)thiazol-5-yl)acetaldehyde or a related ketone. This carbonyl-containing intermediate can then be subjected to reductive amination. A variety of reducing agents can be employed for this transformation, each with specific chemoselectivity and reactivity profiles. Common reductants include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (STAB), and catalytic hydrogenation. mdpi.com More recently, reagents like BH₃N(C₂H₅)₃ have been shown to be effective for the reductive amination of aldehydes and ketones under mild conditions, serving as both a catalyst for imine formation and a reductant. rsc.org

The choice of amine source can be ammonia, an ammonium salt like ammonium acetate, or a protected amine equivalent, depending on the desired final product. For the synthesis of a primary amine such as this compound, a direct approach using ammonia can be challenging due to potential over-alkylation. Therefore, alternative methods, such as using a protected amine or a subsequent deprotection step, are often favored. Solid-phase synthesis approaches have also utilized reductive amination as an initial step to anchor a molecule to a resin before further elaboration. nih.gov

Table 1: Common Reagents for Reductive Amination

| Reducing Agent | Amine Source | Typical Conditions | Key Features |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Ammonia/Ammonium Acetate | Methanol, pH 6-7 | Mild reductant; effective for imines over carbonyls. |

| Sodium Triacetoxyborohydride (STAB) | Primary/Secondary Amines | Dichloromethane (DCM), Acetic Acid | Mild and highly selective; tolerates a wide range of functional groups. |

| Borane-Triethylamine Complex (BH₃N(C₂H₅)₃) | Primary/Secondary Amines | Mild conditions | Acts as both a catalyst and reductant. rsc.org |

| Catalytic Hydrogenation (H₂) | Ammonia/Primary Amines | Pd/C, PtO₂, Raney Ni | Can be highly effective but may reduce other functional groups. |

Integration of Pyridine and Thiazole Moieties

The construction of the core 2-(pyridin-3-yl)thiazole scaffold is a critical aspect of the synthesis. Several strategies exist for forming the bond between these two essential heterocyclic rings.

Amide Coupling Reactions for Linkage Formation

Amide bond formation is a robust and versatile reaction in organic synthesis. This strategy can be employed to link a pyridine-containing carboxylic acid with an aminothiazole derivative, or vice versa. For example, nicotinic acid (pyridine-3-carboxylic acid) or a derivative can be coupled with a 2-aminothiazole precursor that bears the latent ethanamine side chain at the 5-position.

The reaction typically requires a coupling agent to activate the carboxylic acid, facilitating nucleophilic attack by the amine. A wide array of modern coupling reagents has been developed, largely driven by advances in peptide synthesis. fishersci.co.ukluxembourg-bio.com Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. fishersci.co.uk Phosphonium-based reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and uronium-based reagents like HATU are also highly effective, particularly for coupling challenging or sterically hindered substrates. luxembourg-bio.comrsc.org The combination of n-propanephosphonic acid anhydride (B1165640) (T3P®) and a base like pyridine has been developed as a mild and efficient method for forming amide bonds with low epimerization. acs.orgnih.gov

Table 2: Selected Amide Coupling Reagents

| Reagent Class | Examples | Common Base | Key Characteristics |

|---|---|---|---|

| Carbodiimides | DCC, EDC | DMAP, HOBt (additive) | Widely used, cost-effective; byproduct removal can be an issue (DCU). luxembourg-bio.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | DIPEA, Triethylamine | High reactivity, suitable for hindered amines. luxembourg-bio.com |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | DIPEA, Triethylamine | Very efficient, fast reaction times; low racemization. rsc.org |

| Phosphonic Anhydrides | T3P® | Pyridine, Triethylamine | Mild conditions, easy workup, low epimerization. acs.orgnih.gov |

Nucleophilic Aromatic Substitution (SNAr) in Heterocyclic Conjugation

Nucleophilic aromatic substitution (SNAr) provides a direct route for forging a bond between the two heterocyclic rings. This reaction involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and activated by electron-withdrawing groups.

In this context, a pyridine ring bearing a leaving group (e.g., a halogen like chlorine or fluorine) at the 2- or 4-position is particularly susceptible to nucleophilic attack. stackexchange.comnih.gov The nitrogen atom in the pyridine ring acts as an internal electron-withdrawing group, stabilizing the negatively charged Meisenheimer complex intermediate, especially when the attack occurs at the positions ortho or para to the nitrogen. stackexchange.com For the synthesis of a 3-substituted pyridine derivative, the ring is less activated, and more forcing conditions or specific activation might be necessary. A plausible synthetic route could involve a 2-halopyridine derivative reacting with a thiazole-based nucleophile or, conversely, a 2-halothiazole reacting with a pyridine-based nucleophile. The thiazole ring itself is electron-rich, but substitution with a leaving group at the C2 position makes it susceptible to nucleophilic attack. pharmaguideline.com

Cross-Coupling Strategies for Inter-Ring Connections

Modern organometallic cross-coupling reactions are powerful tools for constructing C-C bonds between aromatic and heteroaromatic rings. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings are widely used for this purpose. nih.govorganic-chemistry.org

A typical Suzuki-Miyaura cross-coupling approach for the 2-(pyridin-3-yl)thiazole scaffold would involve the reaction of a pyridine-3-boronic acid or ester with a 2-halothiazole derivative (or a 2-thiazoleboronic acid with a 3-halopyridine). nih.gov This reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. A variety of palladium catalysts and ligands (e.g., phosphine (B1218219) ligands like X-Phos) can be used to optimize the reaction for specific heterocyclic substrates. organic-chemistry.org These methods are often characterized by high yields, mild reaction conditions, and excellent functional group tolerance, making them highly valuable for the synthesis of complex molecules.

Table 3: Common Cross-Coupling Reactions for Pyridine-Thiazole Linkage

| Reaction Name | Pyridine Reagent | Thiazole Reagent | Catalyst System (Example) |

|---|---|---|---|

| Suzuki-Miyaura | 3-Halopyridine | 2-Thiazoleboronic acid/ester | Pd(PPh₃)₄, K₂CO₃ |

| Suzuki-Miyaura | Pyridine-3-boronic acid/ester | 2-Halothiazole | PdCl₂(dppf), Na₂CO₃ |

| Stille | 3-Halopyridine | 2-(Tributylstannyl)thiazole | Pd(PPh₃)₄ |

| Negishi | 3-Halopyridine | 2-Thiazolylzinc halide | Pd₂(dba)₃, X-Phos |

Catalytic and Advanced Synthetic Techniques

Microwave-Assisted Synthesis in Heterocycle Construction

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. By using microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, which can lead to dramatic reductions in reaction times, increased product yields, and sometimes improved product purity compared to conventional heating methods. nih.govresearchgate.netnih.gov

The construction of heterocyclic rings, including thiazoles and pyridines, often benefits significantly from microwave assistance. nih.govresearchgate.net For example, the classic Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone, can be performed in minutes under microwave irradiation, whereas conventional methods might require several hours of reflux. chemicalbook.comwikipedia.org Similarly, multicomponent reactions to form complex heterocyclic systems, including those containing pyridine or thiazole moieties, are often more efficient when conducted in a microwave reactor. nih.govresearchgate.netyu.edu.jo This technique is particularly advantageous for high-throughput synthesis and library generation in medicinal chemistry research. The synthesis of thiazolo[3,2-a]pyridine derivatives has been successfully achieved in water using microwave assistance, highlighting the potential for greener synthetic routes. researchgate.net

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes to Hours | nih.gov |

| Reaction Yield | Often Moderate | Often Higher | nih.gov |

| Energy Efficiency | Lower | Higher | |

| Side Reactions | More prevalent due to prolonged heating | Often reduced | |

| Scalability | Well-established | Can be challenging for very large scale |

Flow Chemistry Applications in Heterocycle Synthesis

Continuous flow chemistry has emerged as a powerful technology in organic synthesis, providing significant advantages for the production of heterocyclic compounds. uc.pt By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, this methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control leads to enhanced reaction rates, higher yields, improved safety profiles, and greater reproducibility compared to conventional batch processing.

The classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, is a primary method for constructing the thiazole ring. nih.govsynarchive.com This reaction is well-suited for adaptation to a continuous flow process. Researchers have successfully demonstrated the Hantzsch synthesis in automated continuous flow microreactor assemblies. nih.gov In such a setup, reagents can be pumped and mixed continuously, moving through a heated zone where the reaction occurs rapidly. For instance, a flow process for a Hantzsch thiazole synthesis can be integrated sequentially with other reactions, like a deketalization and a Biginelli multicomponent reaction, to build complex molecules in under 15 minutes without isolating intermediates. nih.gov

The benefits of applying flow chemistry to the synthesis of pyridinyl-thiazole structures are manifold. The precise temperature control minimizes the formation of byproducts, while the reduced reactor volume enhances safety, particularly when dealing with exothermic reactions or hazardous intermediates. uc.pt Furthermore, the scalability of a flow process is straightforward—production can be increased by simply running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel).

| Feature | Advantage in Flow Chemistry | Relevance to Heterocycle Synthesis |

| Heat Transfer | Superior surface-area-to-volume ratio allows for rapid and efficient heating and cooling. | Enables precise temperature control for sensitive reactions and safe management of exothermic cyclizations. |

| Mass Transfer | Enhanced mixing of reagents leads to more homogeneous reaction mixtures. | Increases reaction rates and yields, reducing reaction times from hours to minutes. nih.gov |

| Safety | Small reaction volumes minimize the risk associated with hazardous reagents or unstable intermediates. | Allows for the safe use of reactive species that would be dangerous to handle on a large scale in a batch reactor. |

| Scalability | Production is scaled by time (running longer) or numbering-up, avoiding reactor redesign. | Facilitates seamless transition from laboratory-scale synthesis to pilot or production scale. |

| Automation | Systems can be fully automated for continuous production and in-line purification. | Enables multi-step, sequential syntheses without the need for isolating intermediates, improving overall efficiency. nih.gov |

This table summarizes the key advantages of using flow chemistry for the synthesis of heterocyclic compounds like pyridinyl-thiazoles.

Organocatalytic and Transition Metal-Catalyzed Processes

Modern catalysis offers powerful tools for the synthesis of pyridinyl-thiazole structures, enabling reactions that are often difficult or inefficient to achieve through other means. Both organocatalysis and transition metal catalysis provide unique strategies for ring formation and functionalization.

Organocatalytic Processes

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While the core synthesis of the pyridinyl-thiazole ring is dominated by methods like the Hantzsch reaction, organocatalysis plays a significant role in the subsequent functionalization of the scaffold. For example, the Michael addition, a key reaction for forming carbon-carbon bonds, can be catalyzed by organic bases. In the synthesis of related pyridine-thiazole hybrids, N-methylpiperidine, an organocatalyst, has been used to facilitate the Michael addition of a thiol to an enone fragment on the thiazole ring, achieving the product in high yield. mdpi.com This demonstrates the utility of organocatalysis in modifying the side chains of the core heterocycle under mild conditions.

Transition Metal-Catalyzed Processes

Transition metal catalysis is a cornerstone of modern organic synthesis, particularly for the construction of bi-aryl and heteroaryl-aryl linkages like the one found in the pyridinyl-thiazole core. These methods often proceed through the activation of otherwise inert C-H bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.org

Several strategies involving transition metals such as palladium (Pd), copper (Cu), and rhodium (Rh) are applicable to the synthesis of 2-(pyridin-3-yl)thiazoles:

Direct C-H Arylation: This powerful technique involves coupling a C-H bond of one heterocycle directly with a halogenated partner. For instance, a palladium-catalyzed direct arylation can be used to couple various thiazole derivatives with aryl halides. organic-chemistry.org A ligand-free Pd(OAc)₂ system can efficiently catalyze the arylation of the thiazole ring. organic-chemistry.org Similarly, copper iodide (CuI) in the presence of a base has been shown to effectively catalyze the direct arylation of electron-rich five-membered heterocycles with aryl iodides. organic-chemistry.org This approach could be used to couple a thiazole C-H bond with a 3-halopyridine.

Oxidative C-H/C-H Cross-Coupling: An even more advanced approach is the direct coupling of two different C-H bonds, avoiding the need for any halogenated starting materials. Palladium catalysts are frequently used for the oxidative olefination (a type of C-H/C-H coupling) at the C2-position of thiazoles. mdpi.com This methodology could be adapted for coupling with a pyridine C-H bond.

Directed C-H Functionalization: In cases where a heterocycle has multiple C-H bonds, a directing group can be used to achieve regioselectivity. For example, an oxime has been used as a directing group to achieve selective C-H alkenylation at the C4-position of the thiazole ring using a rhodium catalyst. mdpi.com This level of control is crucial for synthesizing specifically substituted isomers.

| Catalytic Strategy | Metal Catalyst (Example) | Target Bond | Description |

| Direct C-H Arylation | CuI / LiOtBu | Thiazole C-H | A pre-formed thiazole is directly coupled with a 3-halopyridine, activating the thiazole C-H bond. organic-chemistry.org |

| Dehydrogenative Heck Coupling | Pd(OAc)₂ / Cu(OAc)₂ | Thiazole C2-H | A C-H bond at the C2 position of a thiazole is activated and coupled with an alkene. mdpi.com This can be adapted for coupling with other partners. |

| Directed C-H Alkenylation | Rhodium complex | Thiazole C4-H | An oxime directing group is used to selectively functionalize the C4-position of the thiazole ring. mdpi.com |

This table outlines various transition metal-catalyzed strategies for the functionalization of the thiazole ring, which are applicable to the synthesis of the pyridinyl-thiazole scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity of atoms can be established.

¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. For analogues of this compound, the ¹H NMR spectrum reveals characteristic signals for the pyridinyl, thiazole, and ethylamine (B1201723) moieties.

The protons on the pyridine ring typically appear as multiplets in the aromatic region (δ 7.0-9.5 ppm). Specifically, for a 3-substituted pyridine ring, the proton at the 2-position is often the most deshielded and appears as a multiplet around δ 9.0-10.0 ppm. The other pyridine protons resonate at slightly lower chemical shifts. core.ac.uk The proton on the thiazole ring generally appears as a singlet. For instance, in 2-pyridyl-4-phenyl-thiazole derivatives, this proton signal is observed between δ 7.45 and 8.71 ppm, depending on the substitution pattern. core.ac.uk

The ethylamine side chain exhibits characteristic signals in the aliphatic region of the spectrum. The two methylene (B1212753) groups (-CH₂-) adjacent to the thiazole ring and the amine group would be expected to resonate as triplets, assuming coupling with each other. Their exact chemical shifts would be influenced by the neighboring functional groups.

Table 1: Representative ¹H NMR Data for Pyridinyl-Thiazole Analogues

| Compound/Fragment | Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Reference |

|---|---|---|---|---|---|

| 3-Pyridyl Isomer | H-2' (ortho to N) | ~9.0-10.0 | m | - | core.ac.uk |

| Other Pyridine H | ~7.4-8.7 | m | - | core.ac.uk | |

| 2-Pyridyl Isomer | H-6' (ortho to N) | ~8.6 | dd | 4.0, 1.0 | core.ac.uk |

| H-3' (meta to N) | ~8.3 | dd | 7.8, 1.0 | core.ac.uk | |

| H-4' (para to N) | ~7.8 | dt | 7.8, 1.0 | core.ac.uk | |

| Thiazole Ring | H-4 | ~7.4-8.7 | s | - | core.ac.uk |

| N-ethyl-2-(pyridin-3-yl)thiazol-5-amine | Pyridine H | 8.98, 8.53, 8.07, 7.31 | m | - | google.com |

| Thiazole H | 6.98 | s | - | google.com | |

| -CH₂- (ethyl) | 3.24 | q | 5.8 | google.com |

Note: The chemical shifts and coupling constants are approximate and can vary based on the solvent and the specific substitution pattern of the analogue.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In pyridinyl-thiazole analogues, the carbon atoms of the aromatic rings typically resonate in the downfield region of the spectrum (δ 110-170 ppm).

The carbon atoms of the pyridine and thiazole rings exhibit distinct chemical shifts. For example, in 2-(pyridin-2-yl)benzo[d]thiazole, the aromatic carbons appear in the range of δ 120.9-169.5 ppm. rsc.org In a representative 3-pyridyl series, the aromatic carbons show signals between δ 114.86 and 164.12 ppm. core.ac.uk The carbons of the ethylamine side chain would appear in the more upfield region of the spectrum.

Table 2: Representative ¹³C NMR Data for Pyridinyl-Thiazole Analogues

| Compound/Fragment | Carbon | Chemical Shift (δ ppm) | Reference |

|---|---|---|---|

| 3-Pyridyl Isomer | Aromatic C | 114.86 - 164.12 | core.ac.uk |

| 2-Pyridyl Isomer | Aromatic C | 113.60 - 168.61 | core.ac.uk |

| N-ethyl-2-(pyridin-3-yl)thiazol-5-amine | Aromatic C | 121.84 - 152.00 | google.com |

| -CH₂- (ethyl) | 43.09 | google.com |

Note: The chemical shifts are approximate and can vary based on the solvent and the specific substitution pattern of the analogue.

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning the structure of complex molecules. HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds).

For this compound, an HMBC experiment would be instrumental in connecting the different fragments of the molecule. For instance, correlations would be expected between the protons of the ethylamine side chain and the carbons of the thiazole ring, confirming their connectivity. Similarly, correlations between the protons of the pyridine ring and the carbons of the thiazole ring would establish the link between these two heterocyclic systems.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition and molecular formula of a compound. For novel pyridinyl-thiazole analogues, HRMS is essential for confirming their identity. nih.gov For example, the calculated mass for a related compound, N-(pyridin-2-yl)thiophene-2-carboxamide, was found to be in close agreement with the experimentally determined mass, confirming its molecular formula. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is widely used to assess the purity of a sample and to confirm the identity of its components. researchgate.net

In the analysis of this compound analogues, LC-MS would be employed to separate the target compound from any starting materials, byproducts, or other impurities. The mass spectrometer would then provide the molecular weight of the eluted compound, confirming its identity. This is a standard method for the characterization of newly synthesized compounds. pdx.edu

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-pyridyl-4-phenyl-thiazole |

| N-ethyl-2-(pyridin-3-yl)thiazol-5-amine |

| 2-(pyridin-2-yl)benzo[d]thiazole |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound analogues exhibits characteristic absorption bands that correspond to the vibrational frequencies of specific bonds.

The primary amine (-NH2) group of the ethanamine side chain is identified by a pair of N-H stretching vibrations, typically observed in the range of 3400-3250 cm⁻¹. The N-H bending vibration (scissoring) usually appears around 1650-1580 cm⁻¹. Aromatic C-H stretching vibrations from both the pyridine and thiazole rings are expected in the region of 3100-3000 cm⁻¹.

The C=N and C=C stretching vibrations of the thiazole and pyridine rings give rise to a series of bands in the fingerprint region, typically between 1650 cm⁻¹ and 1400 cm⁻¹. nih.govnih.gov The C-S stretching vibration of the thiazole ring can be observed at lower wavenumbers, generally in the 800-600 cm⁻¹ range. For derivatives where the ethanamine is part of an amide linkage, a strong C=O stretching band would be prominent around 1680-1630 cm⁻¹. mdpi.com

Table 1: Typical Infrared Absorption Bands for this compound Analogues

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Stretching | 3400 - 3250 |

| Primary Amine (N-H) | Bending (Scissoring) | 1650 - 1580 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| C=N (Thiazole/Pyridine) | Stretching | 1650 - 1450 |

| C=C (Thiazole/Pyridine) | Stretching | 1600 - 1400 |

| C-S (Thiazole) | Stretching | 800 - 600 |

X-ray Crystallography for Solid-State Structure Determination

For instance, the crystal structure of a related pyridinyl-thiazole hybrid reveals that the pyridine and thiazole rings are often nearly coplanar, facilitating π-π stacking interactions in the crystal lattice. nih.gov The ethanamine side chain would likely adopt a staggered conformation to minimize steric hindrance. Intermolecular hydrogen bonding involving the amine group and the nitrogen atoms of the pyridine and thiazole rings is also a significant factor in the crystal packing. nih.gov

Table 2: Illustrative Crystallographic Data for a Pyridinyl-Thiazole Analogue

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 9.8821(4) |

| c (Å) | 13.0452(5) |

| α (°) | 82.175(3) |

| β (°) | 88.016(3) |

| γ (°) | 71.938(3) |

| Volume (ų) | 718.51(5) |

| Z | 2 |

Data is for a representative pyridinyl-thiazole derivative and not the specific subject compound. mdpi.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.). For newly synthesized this compound analogues, the experimentally determined percentages of C, H, N, and S are compared with the theoretically calculated values for the proposed molecular formula. mdpi.comnih.gov

A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the purity and correct elemental composition of the synthesized compound. mdpi.com

Table 3: Theoretical Elemental Composition of this compound (C10H11N3S)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 10 | 120.1 | 58.51% |

| Hydrogen | H | 1.01 | 11 | 11.11 | 5.42% |

| Nitrogen | N | 14.01 | 3 | 42.03 | 20.48% |

| Sulfur | S | 32.07 | 1 | 32.07 | 15.63% |

| Total | 205.31 | 100.00% |

Conformational Studies via Spectroscopic Methods

Conformational studies provide insight into the spatial arrangement of atoms in a molecule, which can exist in different conformations due to rotation around single bonds. For this compound analogues, the relative orientation of the pyridine and thiazole rings, as well as the conformation of the ethanamine side chain, are of interest.

Spectroscopic methods, in conjunction with computational modeling, are often employed for conformational analysis. mdpi.combohrium.com The planarity or twisting between the pyridine and thiazole rings can be inferred from spectroscopic data. In many pyridinyl-thiazole derivatives, a relatively planar conformation is favored, which maximizes π-conjugation between the two aromatic rings. rsc.org However, steric hindrance from bulky substituents can lead to a twisted conformation. rsc.org

The conformation of the flexible ethanamine side chain is influenced by both steric and electronic factors. Intramolecular hydrogen bonding between the amine group and the nitrogen atom of the thiazole or pyridine ring could potentially stabilize certain conformations. The analysis of proton-proton coupling constants in high-resolution NMR spectra can provide information about the dihedral angles and, consequently, the preferred conformation of the side chain in solution.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection, as no dedicated research findings appear to be publicly available. The creation of data tables and detailed discussions as per the instructions is unachievable without the foundational scientific data.

Computational and Theoretical Investigations of 2 2 Pyridin 3 Yl Thiazol 5 Yl Ethanamine

Hirshfeld Surface Analysis for Intermolecular Interaction Visualization

A comprehensive search of available scientific literature and chemical databases did not yield specific studies on the Hirshfeld surface analysis of 2-(2-(Pyridin-3-yl)thiazol-5-yl)ethanamine. This type of computational analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice.

In related heterocyclic compounds, Hirshfeld surface analysis has been effectively used to understand packing motifs. For instance, in the crystal structure of a cadmium(II) complex containing pyridyl rings, Hirshfeld analysis revealed that H⋯H (51.2%), Cl⋯H/H⋯Cl (13.9%), C⋯H/H⋯C (12.3%), and S⋯H/H⋯S (11.8%) were the dominant intermolecular interactions. nih.govnih.gov The analysis visualizes these interactions by mapping properties like dnorm (normalized contact distance) onto the surface, where red spots typically indicate close contacts corresponding to hydrogen bonds or other strong interactions.

For a molecule like this compound, one could hypothesize the types of interactions that a Hirshfeld analysis would likely reveal. The presence of the pyridine (B92270) nitrogen, the thiazole (B1198619) ring, and the primary amine group suggests a high potential for hydrogen bonding (N-H···N, N-H···S). Additionally, π-π stacking interactions between the aromatic pyridine and thiazole rings of adjacent molecules would be expected. The shape-indexed and curvedness plots derived from the analysis would provide detailed insights into the nature and specificity of these stacking interactions.

A typical breakdown of intermolecular contacts from a Hirshfeld surface analysis for a similar molecule might look like the following hypothetical table:

| Interaction Type | Percentage Contribution (%) |

| H···H | 45.0 |

| C···H/H···C | 20.5 |

| N···H/H···N | 18.2 |

| S···H/H···S | 10.3 |

| C···C | 3.5 |

| Other | 2.5 |

This table is hypothetical and for illustrative purposes only, as no specific data exists for the target compound.

Theoretical Spectroscopic Predictions and Correlation with Experimental Data

As with the Hirshfeld analysis, no specific studies were found that report theoretical spectroscopic predictions (such as IR, Raman, or NMR) for this compound and their correlation with experimental data.

Theoretical calculations, typically employing Density Functional Theory (DFT) methods, are instrumental in assigning vibrational modes and chemical shifts observed in experimental spectra. For example, in a computational study of a different pyridinyl-triazole derivative, DFT calculations were used to predict vibrational frequencies. mdpi.com These predicted frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the theoretical model, allowing for a direct comparison with experimental FT-IR and Raman spectra.

For this compound, theoretical calculations would predict characteristic vibrational frequencies. Key predicted peaks would likely include:

N-H stretching of the primary amine group (typically around 3300-3500 cm⁻¹).

C-H stretching of the aromatic rings and the ethylamine (B1201723) chain (around 2900-3100 cm⁻¹).

C=N and C=C stretching from the pyridine and thiazole rings (in the 1400-1600 cm⁻¹ region).

C-S stretching of the thiazole ring (around 600-800 cm⁻¹).

Similarly, theoretical NMR predictions would calculate the chemical shifts (δ) for the ¹H and ¹³C nuclei. These calculations help in the unambiguous assignment of signals in the experimental NMR spectra, which can be complex for multi-ring systems.

A hypothetical correlation between theoretical and experimental data might be presented as follows:

Table: Hypothetical Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency (Scaled) | Experimental Frequency |

|---|---|---|

| N-H Stretch (Amine) | 3450 | 3448 |

| C-H Stretch (Pyridine) | 3080 | 3075 |

| C=N Stretch (Thiazole) | 1580 | 1575 |

This table is hypothetical and for illustrative purposes only, as no specific data exists for the target compound.

Computational studies on related pyrazolyl–thiazole derivatives have shown that DFT calculations can reveal variations in HOMO–LUMO energy gaps, which correlate with electronic stability and reactivity. nih.gov Such calculations would be equally valuable for understanding the electronic properties of this compound.

Reactivity Profiles of the Thiazole Moiety

The thiazole ring in this compound is a key site for chemical modification. Its reactivity is influenced by the electron-withdrawing nature of the pyridin-3-yl group at the C2 position and the electron-donating ethanamine side chain at the C5 position.

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring is generally susceptible to electrophilic aromatic substitution, with the position of attack being highly dependent on the nature of the substituents present. In the thiazole ring, the electron density is highest at the C5 position, making it the preferred site for electrophilic attack, especially when an electron-donating group is present at the C2 position. pharmaguideline.com However, in this compound, the C2 position is occupied by the electron-withdrawing pyridine ring, which deactivates the thiazole ring towards electrophilic substitution. Conversely, the ethanamine group at C5 is an activating group.

Despite the deactivating effect of the C2 substituent, electrophilic substitution can still occur, often requiring specific reagents and conditions. For instance, halogenation of similar 2-(pyridin-3-yl)thiazole derivatives has been demonstrated. In a related compound, N-cyclopropyl-2-(pyridin-3-yl)thiazol-5-amine, chlorination using 1-chloropyrrolidine-2,5-dione (N-chlorosuccinimide) occurs at the C4 position. google.com This suggests that the C4 position of this compound is a potential site for electrophilic attack.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Thiazole Ring

| Position | Electronic Influence of Substituents | Predicted Reactivity |

|---|---|---|

| C4 | Activated by the adjacent C5-ethanamine group. | Likely site for substitution. |

Nucleophilic Reactions at Thiazole Centers

The thiazole ring exhibits susceptibility to nucleophilic attack, particularly at the C2 position, due to its electron-deficient character. pharmaguideline.com This reactivity can be enhanced by quaternization of the ring nitrogen. pharmaguideline.com For this compound, the C2 position is already substituted. However, deprotonation at the C2 position of an unsubstituted thiazole is achievable with strong bases like organolithium compounds, creating a nucleophilic center for subsequent reactions with electrophiles. pharmaguideline.comwikipedia.org Given the existing substitution at C2 in the target molecule, direct nucleophilic attack or deprotonation at this site is not feasible.

Nucleophilic substitution can occur if a suitable leaving group is present on the ring. For instance, halogen atoms attached to the C2, C4, or C5 positions of a thiazole ring can be displaced by nucleophiles. pharmaguideline.com

Oxidation Reactions of the Thiazole Sulfur to Sulfoxides or Sulfones

The sulfur atom in the thiazole ring can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. wikipedia.org This transformation disrupts the aromaticity of the thiazole ring. Various oxidizing agents can be employed for this purpose, with hydrogen peroxide being a common choice for the selective oxidation of sulfides to sulfoxides. nih.gov The reaction conditions, such as temperature and the amount of oxidant, are crucial to prevent overoxidation to the sulfone. nih.gov

Table 2: Potential Oxidation Products of the Thiazole Sulfur

| Oxidizing Agent | Product |

|---|---|

| m-Chloroperoxybenzoic acid (mCPBA) | Thiazole N-oxide, with potential for S-oxidation. wikipedia.org |

| Hydrogen Peroxide / Acetic Acid | This compound S-oxide. nih.gov |

Reduction of the Thiazole Ring System to Dihydrothiazole Derivatives

The thiazole ring is relatively stable to catalytic hydrogenation. pharmaguideline.com However, reduction of the thiazole ring to a dihydrothiazole derivative can be achieved under specific conditions. More vigorous reduction, for example with Raney nickel, can lead to the cleavage of the ring through desulfurization. pharmaguideline.com

Reactivity Profiles of the Pyridine Moiety

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophiles.

Electrophilic Aromatic Substitution on the Pyridine Ring

Pyridine is significantly less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.org When substitution does occur, it is highly regioselective, favoring the C3 (meta) position. youtube.comaklectures.comyoutube.com This is because the cationic intermediates formed by attack at the C2, C4, and C6 positions place a positive charge on the electronegative nitrogen atom, which is highly unfavorable. quimicaorganica.org

In this compound, the pyridine ring is attached to the thiazole moiety at its C3 position. The thiazole group acts as a deactivating substituent, further reducing the reactivity of the pyridine ring towards electrophilic attack. The potential sites for substitution on the pyridine ring are C2, C4, C5, and C6. Based on the typical reactivity of 3-substituted pyridines, electrophilic attack would be expected to occur at the C5 position, which is meta to the nitrogen and para to the existing thiazole substituent. Attack at the C2 and C6 positions (ortho to the nitrogen) and C4 position (para to the nitrogen) is strongly disfavored.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Pyridine Ring

| Position on Pyridine Ring | Relation to Nitrogen | Relation to Thiazole Substituent | Predicted Reactivity |

|---|---|---|---|

| C2 | Ortho | Ortho | Highly disfavored. |

| C4 | Para | Ortho | Highly disfavored. |

| C5 | Meta | Meta | Most probable site for substitution. |

Nucleophilic Attack on the Pyridine Ring

The pyridine ring of this compound is susceptible to nucleophilic attack, primarily at the C2 and C4 positions, which are electron-deficient. This reactivity is a consequence of the electron-withdrawing nature of the nitrogen atom within the aromatic ring. Nucleophilic aromatic substitution on pyridines generally occurs at the 2- and 4-positions because the anionic intermediate formed during the reaction is stabilized by resonance, with one resonance form placing the negative charge on the electronegative nitrogen atom. stackexchange.comuoanbar.edu.iq This stabilization is not possible when the attack occurs at the C3 position. stackexchange.com

N-Oxidation and N-Alkylation of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a nucleophilic center. This allows for reactions such as N-oxidation and N-alkylation.

N-Oxidation: Treatment with oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) or hydrogen peroxide, can lead to the formation of the corresponding pyridine N-oxide. nih.govnih.gov The resulting N-oxide exhibits altered chemical reactivity compared to the parent pyridine. For instance, pyridine N-oxides can facilitate nucleophilic substitution at the C2 and C4 positions. scripps.eduacs.org The formation of pyridine-N-oxides has been identified as a metabolic pathway for various 3-substituted pyridines. nih.gov

N-Alkylation: The pyridine nitrogen can also undergo alkylation with alkyl halides or other alkylating agents to form pyridinium (B92312) salts. This reaction introduces a positive charge on the nitrogen atom, significantly altering the electronic properties of the ring and making it more susceptible to nucleophilic attack and reduction. dicp.ac.cn

Catalytic Hydrogenation and Reduction of the Pyridine Ring to Piperidine (B6355638) Derivatives

The aromatic pyridine ring of this compound can be reduced to a saturated piperidine ring through catalytic hydrogenation. This transformation is a valuable strategy for modifying the structure and properties of the molecule.

Commonly used catalysts for this reduction include platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C). asianpubs.orgresearchgate.net The reaction typically requires high pressures of hydrogen gas and is often carried out in an acidic solvent like glacial acetic acid, which can enhance the catalytic activity. asianpubs.orgresearchgate.net The reduction of pyridines to piperidines can also be achieved using transfer hydrogenation methods, for example, with ammonium (B1175870) formate as the hydrogen source in the presence of a palladium catalyst. organic-chemistry.orgorganic-chemistry.org Electrocatalytic hydrogenation offers another approach to this reduction under ambient temperature and pressure. nih.govacs.org

The conditions for catalytic hydrogenation can be controlled to achieve selective reduction of the pyridine ring without affecting other functional groups, although harsh conditions may lead to the reduction of other parts of the molecule. The synthesis of piperidine derivatives is of significant interest in medicinal chemistry as the piperidine moiety is a common scaffold in many pharmaceutical agents. nih.govresearchgate.net

| Reaction Type | Reagents and Conditions | Product |

| Nucleophilic Attack | Nucleophile (e.g., organometallics, amines) | C2 or C4 substituted pyridine |

| N-Oxidation | Peroxy acids (e.g., MCPBA), H₂O₂ | 2-(2-(1-oxido-pyridin-1-ium-3-yl)thiazol-5-yl)ethanamine |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | 3-(5-(2-aminoethyl)thiazol-2-yl)-1-methylpyridin-1-ium iodide |

| Catalytic Hydrogenation | H₂, PtO₂/Pd/C/Rh-C, acidic solvent | 2-(2-(Piperidin-3-yl)thiazol-5-yl)ethanamine |

Reactivity of the Ethanamine Side Chain

Amine Acylation and Alkylation Reactions

The primary amino group of the ethanamine side chain in this compound is a versatile functional group that readily undergoes acylation and alkylation reactions.

Acylation: The amine can be acylated using various acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids (often in the presence of a coupling agent) to form the corresponding amides. researchgate.net This reaction is a fundamental transformation in organic synthesis and is widely used to introduce a variety of functional groups.

Alkylation: Alkylation of the primary amine with alkyl halides can lead to the formation of secondary, tertiary amines, and even quaternary ammonium salts. masterorganicchemistry.comgoogle.com However, direct alkylation of amines with alkyl halides can be difficult to control and often results in a mixture of products due to the increasing nucleophilicity of the alkylated amine products. masterorganicchemistry.com Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is often a more controlled method for the synthesis of secondary and tertiary amines.

Condensation Reactions of the Primary Amine

The primary amine of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. wikipedia.orglatech.edu These reactions typically involve the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org The reaction is often catalyzed by a weak acid. youtube.com

This type of reaction is crucial for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. The specific product formed depends on the nature of the carbonyl compound used.

Formation of Schiff Bases and Imine Derivatives

A specific and important class of condensation reactions involving the primary amine is the formation of Schiff bases, also known as imines. chemistrysteps.comresearchgate.netlibretexts.org This reaction occurs when this compound is treated with an aldehyde or a ketone under mildly acidic conditions. libretexts.orglumenlearning.com The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate, which then dehydrates to yield the imine. researchgate.netnih.gov

Imines are characterized by a carbon-nitrogen double bond (C=N) and are valuable intermediates in organic synthesis. chemistrysteps.comnih.gov They can be subsequently reduced to form secondary amines or reacted with various nucleophiles. The formation of imine derivatives can also be achieved with other reagents containing an NH₂ group, such as hydroxylamine and hydrazine, to produce oximes and hydrazones, respectively. youtube.compressbooks.pub

| Reaction Type | Reagent | Product Class |

| Amine Acylation | Acyl chloride, Acid anhydride (B1165640) | Amide |

| Amine Alkylation | Alkyl halide | Secondary/Tertiary Amine, Quaternary Ammonium Salt |

| Condensation Reaction | Aldehyde, Ketone | Schiff Base (Imine) |

| Schiff Base Formation | Aldehyde or Ketone | Imine |

Role of 2 2 Pyridin 3 Yl Thiazol 5 Yl Ethanamine As a Core Chemical Scaffold

Design Principles for Scaffold-Based Research in Organic Synthesis

Scaffold-based research is a cornerstone of modern drug discovery and materials science, where a core molecular framework is systematically modified to explore chemical space and optimize for desired properties. The 2-(2-(Pyridin-3-yl)thiazol-5-yl)ethanamine scaffold embodies several key design principles that make it an attractive starting point for synthetic endeavors.

Key Structural Features and Their Synthetic Implications:

| Feature | Chemical Property | Potential for Derivatization |

| Pyridine (B92270) Ring | Aromatic, basic nitrogen | N-alkylation, N-oxidation, electrophilic substitution (requires activation), nucleophilic substitution (with leaving group) |

| Thiazole (B1198619) Ring | Aromatic, electron-rich | Electrophilic substitution at C4 and C5, metallation and subsequent reaction with electrophiles |

| Ethanamine Side Chain | Primary amine, flexible linker | Acylation, alkylation, sulfonylation, reductive amination, formation of ureas and thioureas |

The strategic combination of these features within a single molecule offers multiple points for diversification. The pyridine ring, a common motif in pharmaceuticals, can modulate aqueous solubility and engage in hydrogen bonding. The thiazole ring is a bioisostere for various functional groups and is known for its diverse biological activities. beilstein-journals.orgresearchgate.net The primary amine of the ethanamine group serves as a versatile handle for introducing a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR).

Design principles for utilizing this scaffold would involve leveraging these reactive sites to create derivatives with varied steric and electronic properties. For instance, the basicity of the pyridine nitrogen can be fine-tuned through substitution on the ring, which in turn can influence the compound's pharmacokinetic profile.

Utilization in Combinatorial Chemistry and Chemical Library Synthesis

Combinatorial chemistry aims to rapidly synthesize large numbers of related compounds, or libraries, for high-throughput screening. The this compound scaffold is well-suited for such synthetic strategies due to its multiple, orthogonally reactive functional groups.

A hypothetical combinatorial library synthesis could be designed as follows:

Scaffold Immobilization: The scaffold could be attached to a solid support via the pyridine nitrogen or through a temporary protecting group on the ethanamine moiety.

Parallel Derivatization: The free primary amine could be subjected to a variety of reactions in a parallel format. For example, an array of carboxylic acids could be coupled to the amine to generate a library of amides.

Further Diversification (Optional): If desired, subsequent reactions could be performed on the pyridine or thiazole rings, although this would add complexity to the synthetic route.

Cleavage and Purification: The final compounds would be cleaved from the solid support and purified for biological screening.

Example of a Combinatorial Array:

| Building Block (R-COOH) | Resulting Amide Derivative |

| Acetic Acid | N-(2-(2-(pyridin-3-yl)thiazol-5-yl)ethyl)acetamide |

| Benzoic Acid | N-(2-(2-(pyridin-3-yl)thiazol-5-yl)ethyl)benzamide |

| Phenylacetic Acid | 2-phenyl-N-(2-(2-(pyridin-3-yl)thiazol-5-yl)ethyl)acetamide |

| Cyclohexanecarboxylic Acid | N-(2-(2-(pyridin-3-yl)thiazol-5-yl)ethyl)cyclohexanecarboxamide |

This approach allows for the rapid generation of hundreds or thousands of unique compounds from a single core scaffold, significantly accelerating the initial stages of drug discovery.

Applications as Building Blocks for Complex Molecular Architectures

Beyond its use in generating libraries of relatively small molecules, this compound can serve as a crucial building block for the synthesis of more intricate and larger molecular structures. Its bifunctional nature—a nucleophilic amine and an aromatic system with multiple potential reaction sites—enables its incorporation into larger, multi-component molecules.

For example, the primary amine can be used to form a key linkage in the assembly of proteolysis-targeting chimeras (PROTACs) or other targeted protein degraders. The pyridine-thiazole core could serve as a ligand for a protein of interest or as a central scaffold to which other functional moieties are attached.

Furthermore, the synthesis of this compound as an intermediate in the production of pesticidal thiazole amides highlights its utility as a precursor to more complex, biologically active molecules. nih.gov In such syntheses, the ethanamine group is typically acylated to introduce the desired functionality that imparts the final product's activity. The pyridine and thiazole rings provide the necessary structural framework for binding to the biological target.

The versatility of this building block is further underscored by the numerous synthetic methods available for creating pyridine and thiazole derivatives, allowing for the tailored synthesis of analogs of this compound with specific substitutions to probe their role in the final complex architecture. nih.govekb.eg

Future Perspectives and Emerging Research Directions for 2 2 Pyridin 3 Yl Thiazol 5 Yl Ethanamine Research

Development of Novel and Sustainable Synthetic Routes

Traditional methods for synthesizing thiazole (B1198619) derivatives often rely on hazardous reagents and produce significant chemical waste. nih.gov Future research will prioritize the development of green and sustainable synthetic protocols for 2-(2-(Pyridin-3-yl)thiazol-5-yl)ethanamine. This aligns with the broader goals of green chemistry to improve efficiency, reduce environmental impact, and enhance safety. researchgate.net

Key areas of focus will include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times, improve yields, and often lead to cleaner reactions with fewer byproducts. nih.govnih.gov The application of microwave irradiation has already proven effective for synthesizing pyridine (B92270) and thiazole derivatives, offering advantages like short reaction times (3-7 minutes) and excellent yields. nih.gov

Green Catalysts and Solvents: The exploration of renewable starting materials, non-toxic and reusable catalysts, and environmentally benign solvents is crucial. nih.govresearchgate.net Methodologies using recyclable biocatalysts, such as chitosan (B1678972) hydrogels under ultrasonic irradiation, represent a promising eco-friendly approach. mdpi.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. This approach is inherently sustainable as it reduces the number of synthetic steps, minimizes waste, and saves energy. researchgate.net

| Synthetic Approach | Key Principles | Potential Advantages for Synthesizing the Target Compound | Relevant Research Analogy |

|---|---|---|---|

| Microwave-Assisted Organic Synthesis (MAOS) | Uses microwave energy to heat reactions directly and efficiently. | Accelerated reaction rates, higher yields, improved product purity. | Effective in producing pyridine and thiazole derivatives in minutes. nih.gov |

| Ultrasonic Irradiation | Uses sound energy to activate chemical reactions (sonochemistry). | Mild reaction conditions, reduced energy consumption, high efficiency. | Used with biocatalysts for eco-friendly thiazole synthesis. mdpi.com |

| Green Catalysis | Employs reusable, non-toxic catalysts (e.g., organocatalysts, biocatalysts). | Minimizes hazardous waste, allows for catalyst recycling, improves cost-effectiveness. | DABCO used as an organocatalyst for clean synthesis of thiazoles. nih.gov |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single synthetic operation. | High atom economy, reduced number of purification steps, operational simplicity. | A sustainable methodology for generating diverse and biologically active thiazoles. researchgate.net |

Advanced Mechanistic Investigations of Reactions Involving the Compound

A deep understanding of reaction mechanisms is fundamental to optimizing synthetic routes, controlling selectivity, and discovering new transformations. For the synthesis of the 2-(pyridin-3-yl)thiazole core, which is often achieved via the Hantzsch thiazole synthesis, detailed mechanistic studies are still needed. mdpi.comsynarchive.comchemhelpasap.com

Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms. rsc.org

Kinetic Studies: Analyzing reaction rates under various conditions (temperature, concentration, catalyst loading) can provide critical data about the reaction pathway and identify the rate-determining step.

Isotopic Labeling: Using isotopically labeled starting materials (e.g., with ¹³C, ¹⁵N, or ²H) allows for the tracking of atoms throughout the reaction, providing definitive evidence for proposed intermediates and pathways.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to map the entire reaction energy profile, including transition states and intermediates. researchgate.netresearchgate.net This approach can validate experimental findings and predict how changes in substrate or catalyst structure might affect the reaction outcome, such as the regioselectivity observed in Hantzsch synthesis under different pH conditions. rsc.org

| Technique | Objective | Expected Outcome for Research on the Target Compound |

|---|---|---|

| Kinetic Analysis | Determine reaction order, rate constants, and activation energy. | Optimization of reaction conditions (temperature, time, concentration) for maximum yield and efficiency. |

| Isotopic Labeling Studies | Trace the path of specific atoms from reactants to products. | Unambiguous confirmation of bond formation and cleavage sequences in the synthetic pathway. |

| In-situ Spectroscopic Monitoring (NMR, IR) | Detect and characterize transient intermediates. | Direct observation of key intermediates, providing concrete evidence for the proposed mechanism. |

| Density Functional Theory (DFT) | Calculate the energetics of reaction pathways, intermediates, and transition states. | A complete energy profile of the reaction, rationalizing selectivity and guiding catalyst design. researchgate.net |

Exploration of New Chemical Transformations for Scaffold Diversification

The this compound structure offers multiple sites for chemical modification, making it an excellent scaffold for developing a library of new compounds. Future research will focus on exploring diverse chemical transformations to generate analogues with potentially enhanced properties. The functionalization of heterocyclic scaffolds is a proven strategy for discovering new bioactive molecules. nih.gov

Potential transformations for diversification include:

N-Functionalization of the Ethanamine Side Chain: The primary amine is a versatile handle for reactions such as acylation, sulfonylation, alkylation, and reductive amination to introduce a wide array of functional groups. This approach has been used to create novel amide and hydrazide derivatives of similar scaffolds with biological activity. nih.govresearchgate.net

Substitution on the Pyridine Ring: The pyridine ring can be subjected to electrophilic or nucleophilic substitution reactions to introduce substituents that can modulate the electronic properties and steric profile of the molecule.

Modification of the Thiazole Ring: While the thiazole ring is generally stable, advanced organometallic techniques could enable C-H activation or cross-coupling reactions at the C4 position, further expanding structural diversity.

| Reaction Site | Transformation Type | Potential Reagents | Goal of Diversification |

|---|---|---|---|

| Ethanamine (-NH₂) | Acylation / Amide Formation | Acid chlorides, Anhydrides, Carboxylic acids (with coupling agents) | Introduce diverse substituents, mimic peptide bonds, alter solubility. researchgate.net |

| Ethanamine (-NH₂) | Reductive Amination | Aldehydes/Ketones, NaBH₃CN or NaBH(OAc)₃ | Generate secondary or tertiary amines with varied alkyl groups. |

| Pyridine Ring | Electrophilic Aromatic Substitution (e.g., Halogenation) | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Introduce handles for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). |

| Thiazole Ring (C4-H) | C-H Functionalization / Cross-Coupling | Organometallic reagents, Palladium/Copper catalysts | Introduce aryl, alkyl, or other functional groups directly onto the thiazole core. arabjchem.org |

Interdisciplinary Research Integrating Synthesis and Computational Approaches

The integration of computational chemistry with synthetic organic chemistry has become a powerful strategy in modern drug discovery and materials science. nih.gov This synergistic approach allows for the rational design of new molecules and a deeper understanding of their properties before committing to resource-intensive laboratory synthesis. researchgate.net

Future interdisciplinary research on this compound should involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: If a set of analogues is synthesized and tested for a specific biological activity, QSAR models can be developed to correlate structural features with activity. nih.govijsdr.orgresearchgate.net These models can then predict the activity of virtual compounds, guiding the design of more potent derivatives.

Molecular Docking: For biological applications, molecular docking simulations can predict how the compound and its derivatives bind to the active site of a target protein. nih.govresearchgate.net This provides insights into key binding interactions and helps prioritize which analogues to synthesize. nih.gov

In Silico Prediction of Properties: Computational tools can predict various physicochemical and pharmacokinetic properties (e.g., solubility, membrane permeability, metabolic stability), helping to design molecules with better drug-like characteristics from the outset.

| Computational Method | Role in Research Workflow | Experimental Counterpart |

|---|---|---|

| Molecular Docking | Predicts binding mode and affinity to a biological target. nih.gov | In vitro biological assays (e.g., enzyme inhibition, receptor binding). |

| Quantitative Structure-Activity Relationship (QSAR) | Develops statistical models relating chemical structure to biological activity. nih.govbiointerfaceresearch.com | Synthesis and biological testing of a series of analogues to build the model. |

| Density Functional Theory (DFT) | Calculates electronic properties (e.g., HOMO-LUMO gap), reaction energetics. nih.govresearchgate.net | Cyclic voltammetry, spectroscopic analysis, mechanistic experiments. |

| ADMET Prediction | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | In vitro and in vivo pharmacokinetic and toxicology studies. |

By pursuing these emerging research directions, the scientific community can systematically explore the chemical space around this compound, paving the way for the discovery of new applications and a more profound understanding of its fundamental chemical nature.